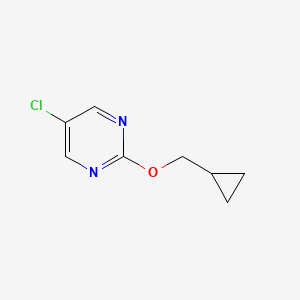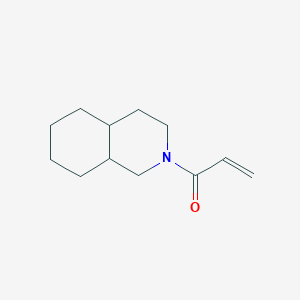![molecular formula C13H12FN3O B2454991 N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide CAS No. 2361642-43-3](/img/structure/B2454991.png)
N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide, also known as FIM, is a chemical compound with potential applications in scientific research. FIM belongs to the class of imidazole-containing compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has been found to inhibit the activity of the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has been found to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, induction of apoptosis in cancer cells, and modulation of signaling pathways. In addition, N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide is its broad-spectrum activity against fungi and bacteria, making it a potential candidate for the development of new antifungal and antibacterial agents. In addition, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, one of the limitations of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide. One potential direction is the development of new antifungal and antibacterial agents based on the structure of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide. Another potential direction is the investigation of the mechanism of action of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide and its potential targets. In addition, the potential use of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide as a cancer therapy needs to be further investigated, including its efficacy and potential side effects. Finally, the potential toxicity of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide needs to be further investigated, including its effects on various organs and tissues.
Métodos De Síntesis
The synthesis of N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide involves the reaction of 4-fluorobenzaldehyde with 1H-imidazole-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with prop-2-enoyl chloride to yield N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide. The purity of the compound can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and also exhibit antibacterial activity against Staphylococcus aureus. In addition, N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-2-11(18)17-12(13-15-7-8-16-13)9-3-5-10(14)6-4-9/h2-8,12H,1H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKOHYAYMIXROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=C(C=C1)F)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)(1H-imidazol-2-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

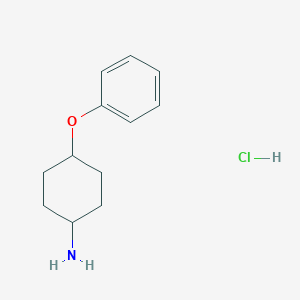
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)
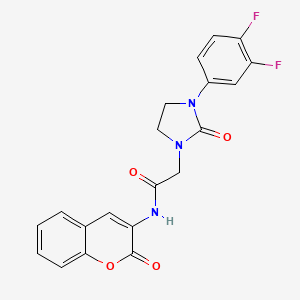
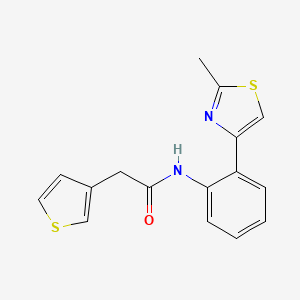
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
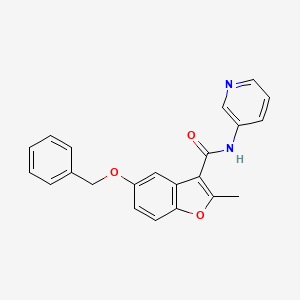
![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
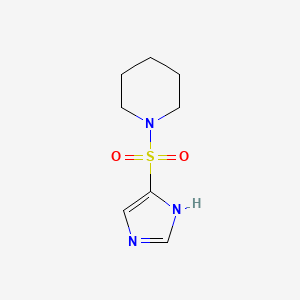
triazin-4-one](/img/structure/B2454923.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)
![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
